Boc-L-2-Chloro-4-fluorophe

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

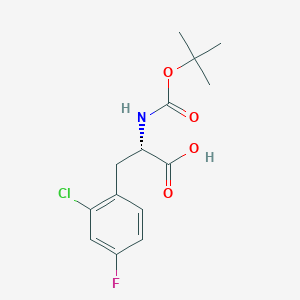

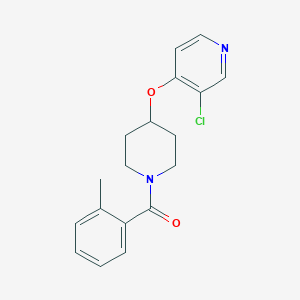

Boc-L-2-Chloro-4-fluorophe is a type of BOC-Amino Acid with the CAS number 1213887-81-0 . Its molecular formula is C14H17ClFNO4 and it has a molecular weight of 317.74 . The IUPAC name for this compound is (2S)-3-(2-chloro-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid .

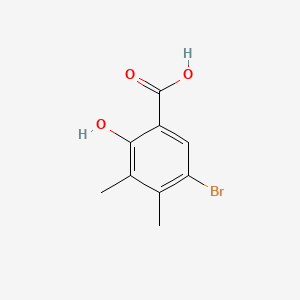

Molecular Structure Analysis

The InChI string for Boc-L-2-Chloro-4-fluorophe is InChI=1S/C14H17ClFNO4/c1-14(2,3)21-13(20)17-11(12(18)19)6-8-4-5-9(16)7-10(8)15/h4-5,7,11H,6H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1 . This provides a detailed description of the molecule’s structure.

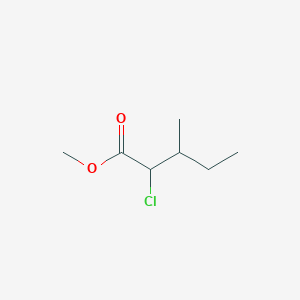

Physical And Chemical Properties Analysis

Boc-L-2-Chloro-4-fluorophe has a density of 1.3±0.1 g/cm3 and a boiling point of 451.9±45.0 °C at 760 mmHg . It should be stored at 2-8 °C .

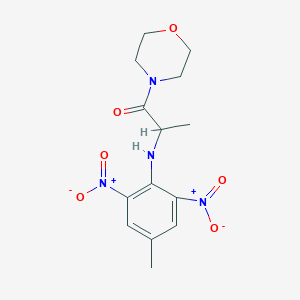

Wissenschaftliche Forschungsanwendungen

Photoactivatable Amino Acids for Biological Studies

Boc-protected derivatives of photoactivatable analogues of phenylalanine, such as L-4'-[3-(trifluoromethyl)-3H-diazirin-3-yl]phenylalanine, have been utilized to study tRNA mischarging in Escherichia coli. This approach allows for the investigation of protein synthesis mechanisms and the role of tRNA in genetic code expression, demonstrating the utility of Boc-protected amino acids in molecular biology (Baldini et al., 1988).

Advancements in Peptide Synthesis

The synthesis of erythro-N-Boc-β-mercapto-l-phenylalanine highlights the capability of Boc-L-2-Chloro-4-fluorophenylalanine derivatives in native chemical ligation, facilitating the production of complex peptides. This method proves crucial for synthesizing biologically relevant molecules, including therapeutic peptides, showcasing the chemical versatility of Boc-protected amino acids in peptide chemistry (Crich & Banerjee, 2007).

Tumor Imaging and Therapy

Studies have explored the use of 4-borono-2-18F-fluoro-phenylalanine (18F-FBPA) as a tumor-specific probe, particularly for its selectivity by L-type amino acid transporter 1 (LAT1), which is upregulated in cancers. This research underscores the potential of Boc-L-2-Chloro-4-fluorophenylalanine derivatives in developing diagnostic tools and therapeutic agents for cancer treatment, highlighting the compound's application in nuclear medicine and oncology (Watabe et al., 2017).

Cross-Coupling Reactions in Drug Synthesis

The use of Boc-derivatives in cross-coupling reactions to produce 4-substituted phenylalanine derivatives showcases the role of Boc-L-2-Chloro-4-fluorophenylalanine in synthetic chemistry. This methodology facilitates the creation of novel drug molecules, illustrating the significance of these derivatives in medicinal chemistry and drug development processes (Firooznia et al., 1998).

NMR Spectroscopy in Protein Research

The synthesis of tetrafluorinated aromatic amino acids, including derivatives of Boc-L-2-Chloro-4-fluorophenylalanine, enables their use in NMR spectroscopy to study protein-membrane interactions. This application demonstrates the importance of such derivatives in biochemistry and structural biology, providing insights into the dynamic interactions of proteins within biological membranes (Qin, Sheridan, & Gao, 2012).

Eigenschaften

IUPAC Name |

(2S)-3-(2-chloro-4-fluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClFNO4/c1-14(2,3)21-13(20)17-11(12(18)19)6-8-4-5-9(16)7-10(8)15/h4-5,7,11H,6H2,1-3H3,(H,17,20)(H,18,19)/t11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGLYNQNKMZDVET-NSHDSACASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=C(C=C(C=C1)F)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=C(C=C(C=C1)F)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClFNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5-Dimethyl-4-[[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methyl]-1,2-oxazole](/img/structure/B2703306.png)

![(E)-ethyl 2-((2-(4-chlorophenoxy)-2-methylpropanoyl)imino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2703309.png)

![N-[(2-methyl-1,3-thiazol-4-yl)methyl]naphthalene-2-sulfonamide](/img/structure/B2703314.png)

![2-((1,3-dimethyl-2,4-dioxo-6-propyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2703316.png)

![3-chloro-N-(5-(4-fluorobenzyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2703317.png)

![3-Fluoro-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]-4-methoxybenzamide](/img/structure/B2703318.png)

![2-(4,5-Dihydronaphtho[1,2-b]thiophen-2-yl)-5-(methylsulfanyl)-1,3,4-oxadiazole](/img/structure/B2703325.png)